![molecular formula C14H9FN2O3 B5702229 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide](/img/structure/B5702229.png)
3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
Overview
Description
3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, also known as PQ 401, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives and is known for its unique chemical structure that exhibits various biological activities.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 involves its interaction with various molecular targets such as enzymes, receptors, and ion channels. It acts as a potent inhibitor of enzymes such as topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling pathways, respectively. 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 also modulates the activity of receptors such as NMDA and GABA receptors, which are involved in neurotransmission and synaptic plasticity. Additionally, 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 interacts with ion channels such as voltage-gated sodium and calcium channels, which are involved in the generation and propagation of action potentials.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 exhibits various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 inhibits the proliferation and migration of cancer cells, reduces the production of pro-inflammatory cytokines, and protects neurons against oxidative stress. In vivo studies have shown that 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 exhibits anti-tumor activity in xenograft models of breast cancer and prostate cancer, reduces inflammation in animal models of colitis and arthritis, and protects against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 has several advantages as a research tool, including its potent biological activity, selectivity for specific molecular targets, and availability in pure form. However, there are also some limitations associated with the use of 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 in lab experiments, including its low solubility in aqueous solutions, potential toxicity at high concentrations, and lack of in vivo pharmacokinetic data.
Future Directions
There are several future directions for the research on 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401. One potential direction is to investigate its therapeutic potential in other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific molecular targets. Additionally, the development of more potent and selective analogs of 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 could lead to the discovery of new drugs with improved therapeutic efficacy and safety profiles.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 involves the condensation reaction of 4-fluoroaniline and 2-amino-3-hydroxyquinoxaline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified by recrystallization. The overall yield of 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 is around 50%, and the purity of the product is determined by various analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It acts by inducing cell cycle arrest and apoptosis in cancer cells. 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 3-(4-fluorophenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide 401 has been shown to protect neurons against oxidative stress and neuroinflammation.
properties
IUPAC Name |
3-(4-fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O3/c15-10-7-5-9(6-8-10)13-14(18)17(20)12-4-2-1-3-11(12)16(13)19/h1-8,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGQMCTURZXRLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=C(C=C3)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326893 | |
Record name | 3-(4-fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648019 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
371209-86-8 | |
Record name | 3-(4-fluorophenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.